molecular formula C25H17BrO B12830212 9-(2-Bromophenyl)-9-phenyl-9H-xanthene

9-(2-Bromophenyl)-9-phenyl-9H-xanthene

Cat. No.: B12830212
M. Wt: 413.3 g/mol
InChI Key: KODQWTKTNBIEML-UHFFFAOYSA-N
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Description

9-(2-Bromophenyl)-9-phenyl-9H-xanthene (CAS 1998216-26-4) is a high-purity organic compound with a molecular formula of C₂₅H₁₇Br and a molecular weight of 397.31 g/mol . This brominated xanthene derivative is supplied with a purity of ≥98% and is intended for research and further manufacturing purposes only . Xanthene is a fundamental scaffold in organic chemistry, and its derivatives are extensively utilized in the development of functional materials . While specific applications for this particular compound require further investigation, xanthene-based structures are widely recognized for their utility in creating dyes, sensors, and advanced materials . For example, substituted xanthene cores are pivotal in the synthesis of near-infrared (NIR) dyes for biosensing and bioimaging, as well as in the development of corrosion inhibitors . Researchers value this compound for its potential as a versatile synthetic intermediate or building block in organic synthesis and materials science. The product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and refer to the safety data sheet for detailed handling and disposal information .

Properties

Molecular Formula

C25H17BrO

Molecular Weight

413.3 g/mol

IUPAC Name

9-(2-bromophenyl)-9-phenylxanthene

InChI

InChI=1S/C25H17BrO/c26-22-15-7-4-12-19(22)25(18-10-2-1-3-11-18)20-13-5-8-16-23(20)27-24-17-9-6-14-21(24)25/h1-17H

InChI Key

KODQWTKTNBIEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5Br

Origin of Product

United States

Preparation Methods

Bromination of Xanthene

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Catalyst: Iron(III) bromide (FeBr3)
  • Conditions: Typically carried out under controlled temperature to avoid over-bromination.
  • Outcome: Selective introduction of bromine at the 2-position of the phenyl ring attached to xanthene.

Coupling Reaction to Introduce Phenyl Group

  • Method: Suzuki-Miyaura cross-coupling
  • Reagents: Brominated xanthene intermediate, phenylboronic acid
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate or similar bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or toluene/water mixtures
  • Temperature: Typically 80–100 °C
  • Yield: High yields reported with optimized conditions

Alternative Grignard Route

  • Starting Material: 9H-xanthen-9-one
  • Reagent: Phenyl magnesium chloride (Grignard reagent)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure: Nucleophilic addition of phenyl magnesium chloride to the carbonyl group of xanthenone to form 9-phenyl-9H-xanthen-9-ol
  • Yield: Moderate to good yields (around 40–60%)
  • Notes: This intermediate can be further brominated or functionalized to obtain the target compound

Representative Data Table of Synthesis Conditions and Yields

Step Reagents/Conditions Time (min) Yield (%) Notes
Bromination Br2 or NBS, FeBr3 catalyst, controlled temp 30–60 70–80 Selective bromination at 2-position
Suzuki Coupling Pd catalyst, phenylboronic acid, K2CO3, DMF 60–120 75–90 High purity and yield
Grignard Addition Phenyl MgCl, DCM or THF 60 40–60 Forms 9-phenyl-9H-xanthen-9-ol

Research Findings and Optimization

  • Continuous Flow Reactors: Industrial synthesis benefits from continuous flow systems for better heat and mass transfer, improving yield and reproducibility.
  • Catalyst Loading: Optimization of palladium catalyst loading and base concentration is critical for maximizing coupling efficiency.
  • Solvent Effects: Polar aprotic solvents enhance the Suzuki coupling reaction rate and yield.
  • Temperature Control: Maintaining moderate temperatures prevents side reactions such as over-bromination or decomposition.
  • Purification: Recrystallization from ethanol-water mixtures is effective for isolating pure 9-(2-Bromophenyl)-9-phenyl-9H-xanthene.

Comparative Analysis with Related Compounds

Compound Bromine Substituent Phenyl Substituent Reactivity Notes
9-Phenyl-9H-xanthene No Yes Less reactive in substitution reactions
9-(2-Chlorophenyl)-9-phenyl-9H-xanthene Chlorine Yes Different electronic effects, less reactive than bromine
This compound Bromine Yes Enhanced reactivity, versatile intermediate

The bromine atom in the 2-position significantly enhances the compound's reactivity, especially in nucleophilic substitution and further coupling reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted xanthenes depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and similar structures.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the development of fluorescent probes and dyes. Its xanthene core can be modified to produce compounds with specific fluorescence properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of colorants.

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene depends on its application. In the context of fluorescent probes, the compound’s fluorescence is due to the electronic transitions within the xanthene core. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bromine and phenyl groups.

Comparison with Similar Compounds

Data Tables

Table 2. Crystallographic Data

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene Monoclinic P21/c a=8.0665, b=9.7653, c=21.3191, β=105.56

Q & A

Q. What are the standard synthetic methodologies for preparing 9-(2-Bromophenyl)-9-phenyl-9H-xanthene?

The synthesis typically involves multi-step routes starting from substituted xanthenones. Key steps include:

  • Alkylation : Reacting 3,6-dihydroxy-9H-xanthen-9-one with alkylating agents (e.g., CH₃I, allyl bromide) under basic conditions (K₂CO₃/Cs₂CO₃) to introduce protective groups .
  • Grignard Addition : Treating the alkylated xanthenone with o-tolylmagnesium bromide or phenylmagnesium bromide to form the 9-aryl-xanthenol backbone .
  • Debromination/Functionalization : For brominated derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids can introduce aryl groups at specific positions .

Q. Key Data :

StepReagents/ConditionsYieldReference
AlkylationCH₃I, NaOH, BTEAC, toluene, reflux57%
Grignard Additiono-TolylMgBr, THF, rt80%
Suzuki CouplingPd(PPh₃)₄, KOH, THF/H₂O50%

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Software like SHELXL (from the SHELX suite) is widely used for structure refinement . Example: Monoclinic crystal system (P21/c) observed in related xanthene derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and bromine-induced deshielding effects.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₅H₁₇Br requires exact mass ~396.06 Da).

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to potential respiratory hazards from brominated aromatics .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Keep in sealed containers away from oxidizers and ignition sources to mitigate flammability risks .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

  • Refinement Strategies : Use SHELXL's twinning detection tools for data with pseudo-symmetry. For example, SHELXL's HKLF 5 mode handles twinned datasets .
  • Validation Metrics : Cross-check R-factors (R₁ < 0.05) and residual electron density maps to confirm atomic positions .
  • Comparative Analysis : Compare bond lengths/angles with structurally similar xanthenes (e.g., 9-methoxy derivatives) to identify outliers .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of brominated xanthenes?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve boronic acid solubility .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation.

Case Study : A Suzuki coupling between 9-(2-bromophenyl)-4-phenyl-9H-carbazole and a boronic acid achieved 50% yield using Pd(PPh₃)₄ in THF/H₂O .

Q. How do photophysical properties of this compound enable applications in sensing?

  • Fluorogenic Design : The bromophenyl group enhances spin-orbit coupling, increasing intersystem crossing for triplet-state emission. Xanthene derivatives exhibit pH-dependent fluorescence via hydroxyl deprotonation .
  • Sensor Integration : Incorporate into host-guest systems (e.g., cyclodextrins) to detect analytes via fluorescence quenching/enhancement .

Data Contradiction Analysis : Discrepancies in quantum yields may arise from aggregation-induced quenching. Use dilution studies and lifetime measurements (TCSPC) to differentiate intrinsic vs. environmental effects .

Q. What computational methods validate electronic properties of brominated xanthenes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and absorption spectra.
  • TD-DFT : Simulate excited-state transitions to correlate with experimental UV-Vis data (e.g., λmax ~350 nm for brominated analogs) .

Q. How can synthetic byproducts be identified and minimized?

  • HPLC-MS : Monitor reaction progress and isolate byproducts (e.g., di-brominated isomers).
  • Mechanistic Insight : Bromine substituents may direct electrophilic substitution, leading to regioisomers. Adjust stoichiometry of Grignard reagents to suppress over-alkylation .

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